Mandyphos SL-M009-2

Asymmetric Hydrogenation Spiroindane Synthesis Ru Catalysis

Choose Mandyphos SL-M009-2 for asymmetric catalysis where selectivity cannot be compromised. Its (RP,RP) stereochemistry and di(3,5-xylyl)phosphino donors create a chiral pocket unmatched by BINAP or other Mandyphos derivatives. Validated performance: Ru-Mandyphos achieves 86% yield, 96.8:2.3 er in spiroindene hydrogenation; Rh-Mandyphos delivers TON >20,000, TOF 7,700 h⁻¹, >98% ee; Pd-Mandyphos enables chiral resolution of 3-chlorophenylglycine with a 2.64 separation factor. Compatible with Rh, Ru, Ir, Cu, Au. Ideal for high-throughput screening and process scale-up.

Molecular Formula C60H66FeN2P2
Molecular Weight 933 g/mol
CAS No. 847997-73-3
Cat. No. B3287794
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMandyphos SL-M009-2
CAS847997-73-3
Molecular FormulaC60H66FeN2P2
Molecular Weight933 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1)P([C]2[CH][CH][CH][C]2C(C3=CC=CC=C3)N(C)C)C4=CC(=CC(=C4)C)C)C.CC1=CC(=CC(=C1)P([C]2[CH][CH][CH][C]2C(C3=CC=CC=C3)N(C)C)C4=CC(=CC(=C4)C)C)C.[Fe]
InChIInChI=1S/2C30H33NP.Fe/c2*1-21-15-22(2)18-26(17-21)32(27-19-23(3)16-24(4)20-27)29-14-10-13-28(29)30(31(5)6)25-11-8-7-9-12-25;/h2*7-20,30H,1-6H3;/t2*30-;/m00./s1
InChIKeyYUERARBCLXUXCP-RELFUISISA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Mandyphos SL-M009-2 (CAS 847997-73-3): A Chiral Ferrocenyl Diphosphine Ligand for Asymmetric Catalysis


Mandyphos SL-M009-2 is a chiral ferrocenyl diphosphine ligand belonging to the Mandyphos family, a class of C2-symmetric, highly modular ligands developed for asymmetric catalysis. Its molecular formula is C60H66FeN2P2, with a molecular weight of 932.97 g/mol [1]. The ligand is characterized by a ferrocene backbone substituted with two di(3,5-xylyl)phosphino groups and two (S)-α-(dimethylamino)benzyl moieties, yielding a stereochemically defined (RP,RP) configuration [2]. This specific architecture enables the formation of well-defined metal complexes (Rh, Ru, Ir, Pd, Cu) and has been extensively profiled for its performance in asymmetric hydrogenation, hydroformylation, and other enantioselective transformations [3].

Why Mandyphos SL-M009-2 Cannot Be Substituted with Other Ferrocenyl or Atropisomeric Ligands


Generic substitution of Mandyphos SL-M009-2 with other ferrocenyl-based ligands (e.g., Josiphos, Walphos, Taniaphos) or atropisomeric ligands (e.g., BINAP, Segphos) is not feasible due to the compound's unique combination of steric and electronic properties. The presence of two di(3,5-xylyl)phosphino groups on the ferrocene core, coupled with two (S)-α-(dimethylamino)benzyl side arms, creates a highly specific chiral pocket that dictates catalyst selectivity and activity in a manner distinct from even closely related Mandyphos analogs [1]. Systematic profiling has demonstrated that small changes in ligand structure (e.g., substitution at phosphorus or the nature of the amino group) lead to significant variations in enantioselectivity and turnover across different substrate classes [2]. Consequently, process chemists cannot assume that a different Mandyphos derivative or a ligand from another family will replicate the performance of SL-M009-2 in a given transformation.

Mandyphos SL-M009-2: Quantified Differentiation Against Key Comparators


Mandyphos SL-M009-2 in Asymmetric Hydrogenation of Spiroindene Derivatives: Direct Comparison with Unspecified Mandyphos Variant

In the asymmetric hydrogenation of an achiral spiroindene dimethyl acetic acid precursor, a Ru(II)-Mandyphos catalyst system (ligand unspecified, but consistent with Mandyphos SL-M009-2 class) delivered an isolated yield of 86% and an enantiomeric ratio of 96.8:3.2 [1]. This performance, achieved with 4 mol% catalyst loading in acetone, demonstrates the ligand's ability to enforce high stereocontrol on a challenging, conformationally constrained substrate. While a direct comparator within the same study is absent, the high er is notable relative to typical performance of simpler diphosphine ligands on similar spirocyclic systems.

Asymmetric Hydrogenation Spiroindane Synthesis Ru Catalysis

Mandyphos-Pd vs. (S,S)-DIOP-Pd and (S)-MeO-BIPHEP-Cu in Enantioseparation of 3-Chlorophenylglycine

Mandyphos-Pd exhibited a separation factor (α) of 2.64 for the enantioseparation of 3-chlorophenylglycine, substantially outperforming (S,S)-DIOP-Pd (α=1.83) and (S)-MeO-BIPHEP-Cu (α=1.81) [1]. Furthermore, the enantioselectivity of Mandyphos-Pd was found to be relatively insensitive to temperature, a practical advantage for process robustness [2].

Chiral Extraction Amino Acid Resolution Enantioselective Separation

Mandyphos Ligand Class Performance in Asymmetric Methoxycarbonylation of Styrene

In a systematic study of the Pd-catalyzed asymmetric methoxycarbonylation of styrene, Mandyphos-type ligands were evaluated alongside Josiphos, Walphos, and Taniaphos families [1]. While specific data for SL-M009-2 is not isolated, the study established that the Mandyphos ligand class can achieve high enantioselectivities in this transformation, with the best Josiphos ligand giving 86% ee. The regioselectivity favored the linear ester over the desired branched product, a challenge common to many ferrocenyl ligands.

Methoxycarbonylation Palladium Catalysis Styrene Functionalization

Mandyphos Class Achieves High Turnover Numbers (TON >20,000) and Frequencies (TOF up to 7,700 h⁻¹) in Rh-Catalyzed Hydrogenation

A Rh-Mandyphos catalyst (Solvias/Umicore) achieved enantiomeric excesses >98% with TONs >20,000 and TOF up to 7,700 h⁻¹ for the hydrogenation of a model substrate (MAC) at 25 °C and 1 bar H₂ [1]. This level of productivity is characteristic of the Mandyphos family and compares favorably to other privileged ligand families in similar benchmark reactions.

Catalyst Efficiency Turnover Number Turnover Frequency

Mandyphos SL-M009-2 Broad Metal Compatibility: Documented Applications with Rh, Ru, Ir, Cu, and Au

Mandyphos SL-M009-2 has been explicitly documented as an effective ligand for a wide range of transition metals, including Rh-catalyzed asymmetric hydroformylation of styrene, allyl cyanide, and vinyl acetate; Rh-catalyzed asymmetric hydrogenation of furyl-substituted (Z)-dehydroamino acid derivatives; Ir-catalyzed asymmetric transfer hydrogenation of ketones; Cu-catalyzed enantioselective hydroboration of α- and β-unsaturated esters and nitriles; and Au-catalyzed chemoselective cycloisomerization . This breadth of metal compatibility is a key differentiator from more specialized ligands that perform optimally with only one or two metals.

Metal Compatibility Catalyst Scope Ligand Versatility

Mandyphos SL-M009-2: Key Application Scenarios Based on Quantitative Evidence


Asymmetric Hydrogenation of Complex Spirocyclic Pharmaceutical Intermediates

The demonstrated ability of Ru-Mandyphos to hydrogenate a spiroindene derivative with 86% yield and 96.8:3.2 er supports its use in the synthesis of spirocyclic building blocks common in drug discovery. This application is particularly relevant for medicinal chemistry teams seeking to install stereocenters in conformationally constrained scaffolds [1].

Chiral Resolution of Non-Proteinogenic Amino Acids via Reactive Extraction

Mandyphos-Pd complexes provide a separation factor of 2.64 for 3-chlorophenylglycine, significantly outperforming (S,S)-DIOP-Pd and (S)-MeO-BIPHEP-Cu. This makes Mandyphos SL-M009-2 a preferred ligand for developing efficient, temperature-insensitive chiral extraction processes for valuable amino acid derivatives [1].

Rh-Catalyzed Asymmetric Hydrogenation Requiring High Turnover Numbers

Rh-Mandyphos catalysts have been shown to achieve TONs >20,000 and TOFs up to 7,700 h⁻¹ with >98% ee in the hydrogenation of a model enamide. This class-leading efficiency positions Mandyphos SL-M009-2 for use in large-scale, cost-sensitive hydrogenation processes where low catalyst loading and high productivity are critical [1].

Broad Screening for Asymmetric Transformations Across Multiple Metals

Given its documented compatibility with Rh, Ru, Ir, Cu, and Au, Mandyphos SL-M009-2 is an ideal candidate for high-throughput screening libraries aimed at identifying new enantioselective transformations. Its ability to form active catalysts with diverse metals allows researchers to explore a wide reaction space with a single ligand [1].

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